molecular formula C13H12O4 B3032438 2,7-Dimethoxy-1-naphthoic acid CAS No. 17953-58-1

2,7-Dimethoxy-1-naphthoic acid

Cat. No.: B3032438
CAS No.: 17953-58-1
M. Wt: 232.23 g/mol
InChI Key: QQYIGPUPTNLBDQ-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-1-naphthoic acid is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 2 and 7 positions and a carboxylic acid group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethoxy-1-naphthoic acid typically involves the methoxylation of naphthalene derivatives. One common method includes the selective reduction of 2,7-dimethoxynaphthalene using sodium in liquid ammonia to yield 1,4-dihydro-2,7-dimethoxynaphthalene, which is then oxidized to form the desired naphthoic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale methoxylation and subsequent oxidation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethoxy-1-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium in liquid ammonia is used for Birch reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 1,4-dihydro-2,7-dimethoxynaphthalene.

    Substitution: Substituted naphthoic acids with various functional groups.

Scientific Research Applications

2,7-Dimethoxy-1-naphthoic acid is utilized in various scientific research applications, including:

Mechanism of Action

. its chemical structure suggests potential interactions with various molecular targets, including enzymes and receptors, through its methoxy and carboxylic acid functional groups.

Properties

IUPAC Name

2,7-dimethoxynaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-9-5-3-8-4-6-11(17-2)12(13(14)15)10(8)7-9/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYIGPUPTNLBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481941
Record name 1-Naphthalenecarboxylic acid, 2,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17953-58-1
Record name 1-Naphthalenecarboxylic acid, 2,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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